Tos-PEG3-CH2COOtBu
CAS No.: 1530778-24-5
Cat. No.: VC2735854
Molecular Formula: C19H30O8S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1530778-24-5 |
---|---|
Molecular Formula | C19H30O8S |
Molecular Weight | 418.5 g/mol |
IUPAC Name | tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate |
Standard InChI | InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3 |
Standard InChI Key | GAURGLGHXALBCV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Tos-PEG3-CH2COOtBu, with CAS number 1530778-24-5, is a polyethylene glycol (PEG)-based molecule functioning as a specialized linker in PROTAC synthesis . This compound has a molecular formula of C19H30O8S and a molecular weight of 418.5 g/mol . Its IUPAC name is tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate, reflecting its complex structure combining a tosyl group, a tri-ethylene glycol chain, and a tert-butyl-protected carboxylic acid .
The structure contains several key functional components that contribute to its utility:
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A tosyl (Tos) group that serves as an excellent leaving group for nucleophilic substitution reactions
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A tri-ethylene glycol (PEG3) chain that provides flexibility and water solubility
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A tert-butyl-protected carboxyl group that can be selectively deprotected under acidic conditions
This structural composition is specifically designed to enable bifunctional conjugation necessary for PROTAC development.
Structural Identifiers
Parameter | Value |
---|---|
CAS Number | 1530778-24-5 |
Molecular Formula | C19H30O8S |
Molecular Weight | 418.5 g/mol |
IUPAC Name | tert-butyl 2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]acetate |
InChI | InChI=1S/C19H30O8S/c1-16-5-7-17(8-6-16)28(21,22)26-14-13-24-10-9-23-11-12-25-15-18(20)27-19(2,3)4/h5-8H,9-15H2,1-4H3 |
InChIKey | GAURGLGHXALBCV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC(=O)OC(C)(C)C |
Chemical Properties
Tos-PEG3-CH2COOtBu possesses distinctive chemical properties that make it particularly valuable for pharmaceutical applications. The hydrophilic PEG spacer enhances solubility in aqueous media, which is crucial for biological applications . Meanwhile, the tosyl group functions as an excellent leaving group for nucleophilic substitution reactions, facilitating chemical modifications and conjugations .
The tert-butyl ester group provides temporary protection for the carboxylic acid functionality, which can be selectively deprotected under acidic conditions when needed during synthesis . This controlled deprotection allows for sequential chemical modifications in multi-step synthesis protocols.
Physical and Chemical Characteristics
The compound demonstrates stability under standard laboratory conditions but requires appropriate storage for long-term preservation. Its solubility profile allows for preparation in various organic solvents commonly used in medicinal chemistry and biochemical research .
Synthesis and Preparation
Tos-PEG3-CH2COOtBu can be synthesized from Hydroxy-PEG2-CH2CO2t-Bu through reaction with tosyl chloride . This synthetic route represents a common approach to introducing the tosyl group as a good leaving group onto the PEG chain.
For research applications, proper solution preparation is critical. Below is a guideline for stock solution preparation:
Stock Solution Preparation Table
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 2.3895 mL | 11.9474 mL | 23.8949 mL |
5 mM | 0.4779 mL | 2.3895 mL | 4.7790 mL |
10 mM | 0.2389 mL | 1.1947 mL | 2.3895 mL |
Calculated based on molecular weight of 418.5 g/mol
Applications in PROTAC Development
Tos-PEG3-CH2COOtBu serves a critical function in the development of Proteolysis Targeting Chimeras (PROTACs), which represent an innovative approach to targeted protein degradation . PROTACs are heterobifunctional molecules that contain two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein of interest .
Role in PROTAC Architecture
Within the PROTAC framework, Tos-PEG3-CH2COOtBu functions as the linker component, providing several essential properties:
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Appropriate spacing between the two ligands to allow for formation of the ternary complex
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Flexibility to accommodate various conformational arrangements
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Solubility enhancement to improve pharmacokinetic properties
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Reactive functional groups for chemical conjugation to target and E3 ligase binding moieties
The PEG-based linker is particularly valuable because it increases the hydrophilicity of the resulting PROTAC molecules, enhancing their solubility and potentially improving their pharmacokinetic profiles.
Research Applications and Findings
Research utilizing Tos-PEG3-CH2COOtBu in PROTAC development has demonstrated significant potential in targeting disease-relevant proteins. Studies have highlighted the efficacy of PROTACs in degrading proteins implicated in cancer and other diseases, offering a novel approach to drug development .
The application of PROTACs represents a paradigm shift in therapeutic approaches, moving from inhibition of protein function to complete removal of the target protein. This strategy can potentially overcome limitations of traditional small-molecule inhibitors, including resistance mechanisms and the challenge of targeting proteins without easily druggable pockets.
Storage Condition | Recommended Duration |
---|---|
-20°C (solid) | Long-term storage |
-80°C (stock solution) | Up to 6 months |
-20°C (stock solution) | Up to 1 month |
To enhance solubility during preparation, it is recommended to heat the compound to 37°C and sonicate in an ultrasonic bath . For stock solutions, appropriate solvents should be selected based on the compound's solubility characteristics and the intended application .
Related Compounds
Tos-PEG3-CH2COOH (CAS: 1581248-63-6) represents a closely related compound to Tos-PEG3-CH2COOtBu, differing in the carboxylic acid group instead of the tert-butyl ester . This acid form has a molecular formula of C15H22O8S and a molecular weight of 362.4 g/mol .
Both compounds serve as PEG-based linkers for PROTAC synthesis, with the choice between them depending on the specific synthetic strategy and requirements of the research application .
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